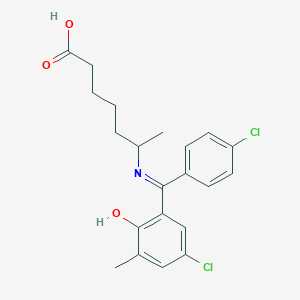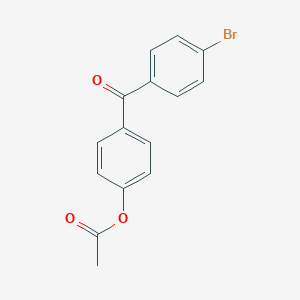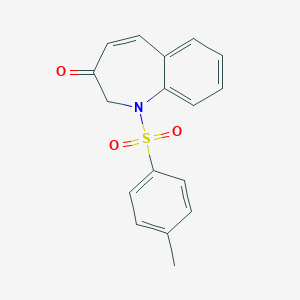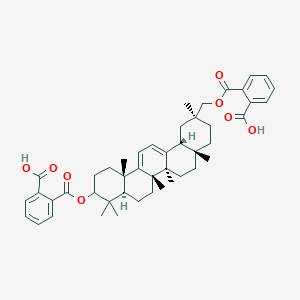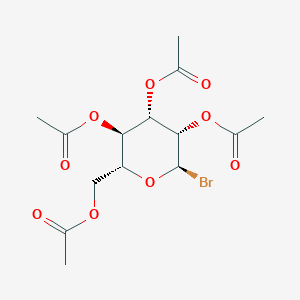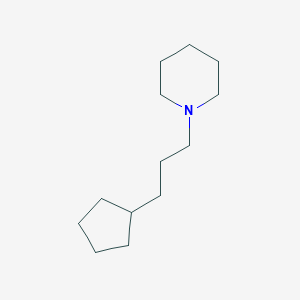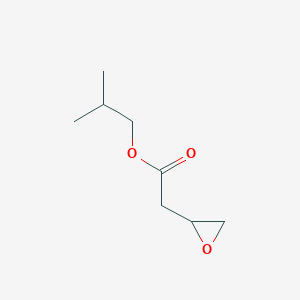
Isobutyl 3,4-epoxybutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 3,4-epoxybutyrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of isobutyl 3,4-epoxybutyrate involves the inhibition of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, isobutyl 3,4-epoxybutyrate increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Effets Biochimiques Et Physiologiques
Isobutyl 3,4-epoxybutyrate has been shown to have several biochemical and physiological effects, including increased cholinergic neurotransmission, improved cognitive function, and reduced oxidative stress. In addition, it has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using isobutyl 3,4-epoxybutyrate in lab experiments include its ability to cross the blood-brain barrier, its potent inhibitory activity against acetylcholinesterase, and its potential applications in the synthesis of polymeric materials. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the use of isobutyl 3,4-epoxybutyrate, including its potential applications in the treatment of Alzheimer's disease, the synthesis of polymeric materials, and the development of new anti-inflammatory and anti-tumor agents. Further studies are needed to determine its safety and efficacy in these applications, as well as to investigate its potential as a tool for studying cholinergic neurotransmission and other biological processes. In addition, future research should focus on the development of new synthesis methods for isobutyl 3,4-epoxybutyrate and its derivatives, as well as the optimization of its pharmacological properties.
Méthodes De Synthèse
Isobutyl 3,4-epoxybutyrate can be synthesized through the reaction of isobutanol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of isobutyl 3,4-epoxybutyrate.
Applications De Recherche Scientifique
Isobutyl 3,4-epoxybutyrate has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. In pharmacology, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to cross the blood-brain barrier and inhibit acetylcholinesterase. In materials science, it has been used as a cross-linking agent for the synthesis of polymeric materials.
Propriétés
Numéro CAS |
111006-10-1 |
|---|---|
Nom du produit |
Isobutyl 3,4-epoxybutyrate |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
2-methylpropyl 2-(oxiran-2-yl)acetate |
InChI |
InChI=1S/C8H14O3/c1-6(2)4-11-8(9)3-7-5-10-7/h6-7H,3-5H2,1-2H3 |
Clé InChI |
KLQCEQLRGRMLBI-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CC1CO1 |
SMILES canonique |
CC(C)COC(=O)CC1CO1 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



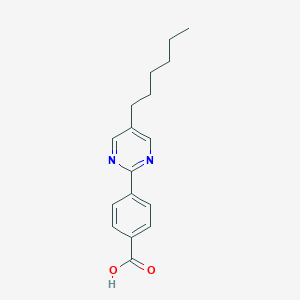
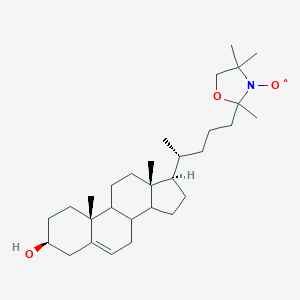
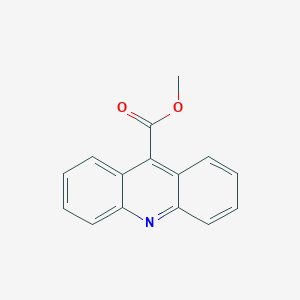
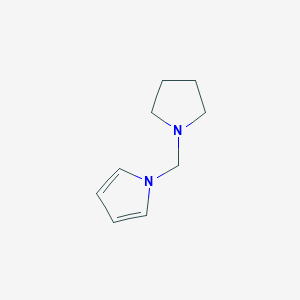
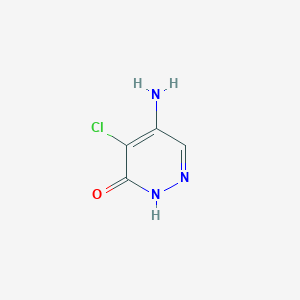
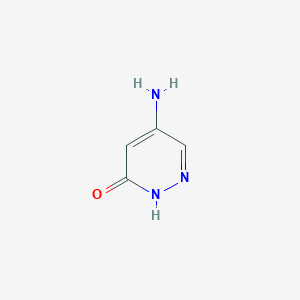
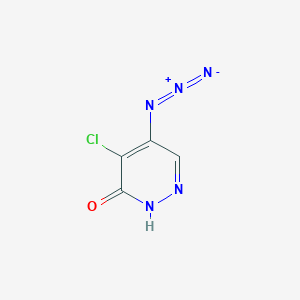
![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)
